molecular formula C6H16Cl2N2 B12451997 2,3-Dimethylpiperazine dihydrochloride CAS No. 2710280-47-8

2,3-Dimethylpiperazine dihydrochloride

Cat. No.: B12451997
CAS No.: 2710280-47-8
M. Wt: 187.11 g/mol
InChI Key: BYUWKKJYHUTOSI-UHFFFAOYSA-N
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Description

2,3-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific studies due to its versatile properties and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may include the use of high-boiling solvents and specific catalysts to ensure high yields and purity. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions typically result in alkylated or acylated piperazine derivatives .

Scientific Research Applications

2,3-Dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 2,3-Dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    1,4-Dimethylpiperazine: Another derivative with similar applications.

    2,5-Dimethylpiperazine: A closely related compound with distinct properties.

Uniqueness

2,3-Dimethylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain applications where other piperazine derivatives may not be as effective .

Properties

CAS No.

2710280-47-8

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

2,3-dimethylpiperazine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H

InChI Key

BYUWKKJYHUTOSI-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCN1)C.Cl.Cl

Origin of Product

United States

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